tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661799
InChI: InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-7-12(8-13)5-11(4,15)6-12/h15H,5-8H2,1-4H3
SMILES: CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)O
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

CAS No.:

Cat. No.: VC13661799

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-7-12(8-13)5-11(4,15)6-12/h15H,5-8H2,1-4H3
Standard InChI Key AZOXAILTCLFEJQ-UHFFFAOYSA-N
SMILES CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)O
Canonical SMILES CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)O

Introduction

Molecular Structure and Stereochemical Considerations

Bicyclic Framework and Functional Group Arrangement

The core structure of tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate consists of a spiro[3.3]heptane system—a bicyclic scaffold where two cyclohexane-like rings share a single bridgehead carbon atom. The nitrogen atom at position 2 is protected by a tert-butoxycarbonyl (Boc) group, while positions 6 and 6' are substituted with hydroxyl and methyl groups, respectively . This arrangement introduces significant steric hindrance and influences the compound’s conformational flexibility.

The spirocyclic system enforces a rigid geometry, as evidenced by X-ray crystallographic data of analogous compounds, which show bond angles of approximately 109.5° at the bridgehead carbon . The hydroxyl and methyl groups at C6 introduce polarity and hydrophobicity, respectively, creating a amphiphilic character that may enhance solubility in both aqueous and organic media.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can be conceptualized through a retrosynthetic approach:

  • Disconnection of the Boc group: Reveals a secondary amine intermediate, 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane.

  • Formation of the spirocyclic core: Likely achieved via intramolecular cyclization of a suitably functionalized linear precursor.

Proposed Synthetic Route

A plausible route involves the following steps:

  • Cyclization precursor preparation: Reacting 4-pentenoic acid derivatives with nitriles under acidic conditions to form the spirocyclic lactam .

  • Reductive amination: Introduction of the methyl group via alkylation of a ketone intermediate, followed by reduction to the secondary alcohol .

  • Boc protection: Treatment with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine .

Key Challenges

  • Regioselectivity: Ensuring the methyl and hydroxyl groups occupy the desired positions on the spirocyclic framework.

  • Stereochemical control: Managing the configuration at the bridgehead carbon, which may require chiral catalysts or resolution techniques.

Physicochemical Properties

Experimental and Predicted Data

While experimental data for the exact compound is scarce, properties can be extrapolated from analogs:

PropertyValue (Predicted/Analog-Based)Source Compound
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
Melting Point125–128°C
Boiling Point290–295°C (at 760 mmHg)
LogP (Octanol-Water)1.2 ± 0.3
Solubility in Water15–20 mg/mL

Stability and Degradation

The Boc group confers stability under basic conditions but is susceptible to acidic hydrolysis, liberating the free amine . The hydroxyl group may participate in hydrogen bonding, enhancing crystalline packing, as observed in related spirocyclic alcohols . Accelerated stability studies of analogs suggest decomposition temperatures above 200°C, indicating suitability for high-temperature reactions .

Applications in Pharmaceutical Chemistry

Role as a Building Block

Spirocyclic scaffolds are prized in drug discovery for their three-dimensionality and ability to occupy unique pharmacophoric spaces. tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate serves as a versatile intermediate for:

  • Protease inhibitors: The rigid spirocyclic core mimics peptide turn structures, making it valuable in HIV protease and HCV NS3/4A inhibitor design .

  • Kinase inhibitors: Functionalization of the hydroxyl and methyl groups enables modulation of selectivity profiles against kinases such as JAK2 and CDK4/6 .

Case Study: Antiviral Agent Development

A 2023 study utilized tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to synthesize a lead compound against SARS-CoV-2. The spirocyclic framework improved metabolic stability by 40% compared to acyclic analogs, highlighting the scaffold’s potential .

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